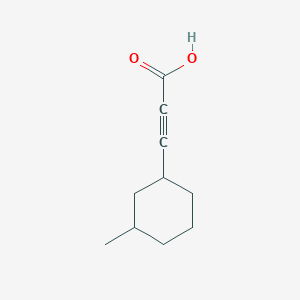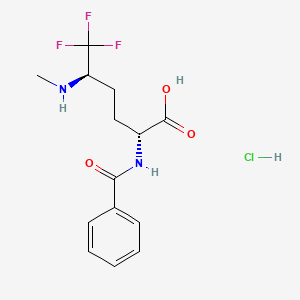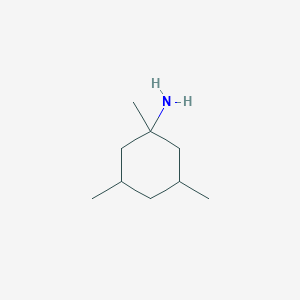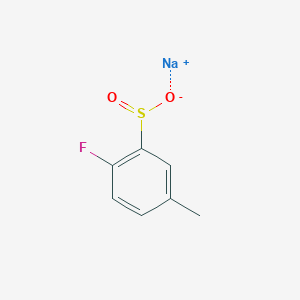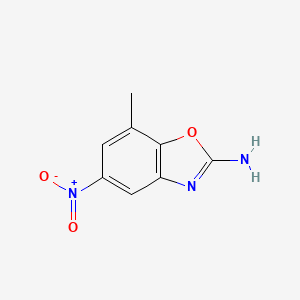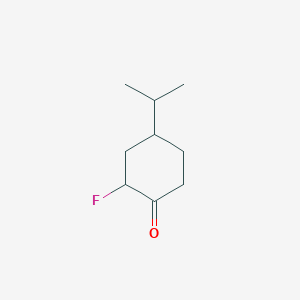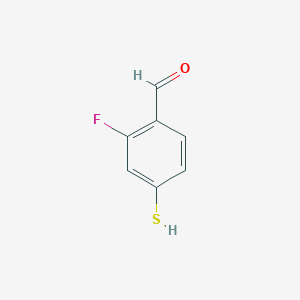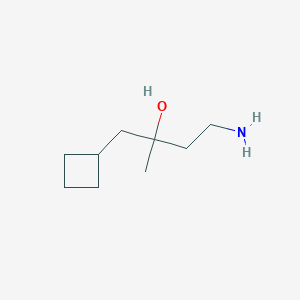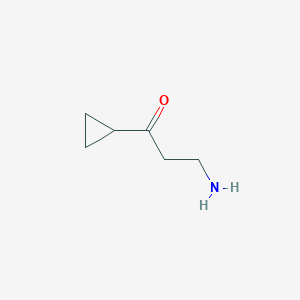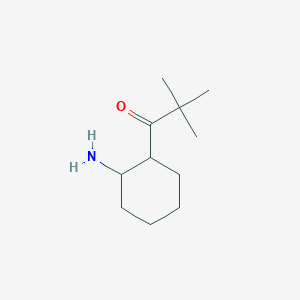
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of aliphatic amines It is characterized by a cyclohexyl ring substituted with an amino group and a dimethylpropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one can be synthesized through several routes. One common method involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:
C6H5NH2+3H2→C6H11NH2
This reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation .
Another method involves the alkylation of ammonia using cyclohexanol. This reaction is also catalyzed by metal catalysts and proceeds under similar conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Mécanisme D'action
The mechanism of action of 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the dimethylpropanone moiety.
Aminocaproic acid: Contains an amino group but has a different carbon backbone.
Thiourea derivatives: Contain amino groups and are used in similar applications
Uniqueness
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one is unique due to its specific combination of a cyclohexyl ring, an amino group, and a dimethylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3 |
Clé InChI |
QDHVPCFGDGPHKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1CCCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
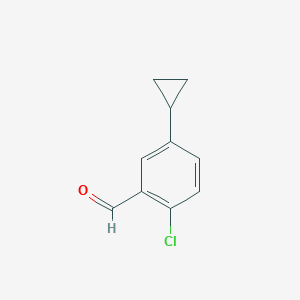
![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
